![molecular formula C14H15Cl2N3O B2521933 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide CAS No. 2411226-29-2](/img/structure/B2521933.png)
2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide, also known as CPP, is a compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of pyrazole-containing compounds and has been found to have a wide range of biological activities.
作用機序
The mechanism of action of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer. 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been found to inhibit the activity of histone deacetylases (HDACs), proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been found to have a wide range of biochemical and physiological effects. 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been found to induce cell death in cancer cells by activating the apoptotic pathway. 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has also been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide in lab experiments is its wide range of biological activities, which makes it a useful tool for studying inflammation, cancer, and neurodegenerative diseases. Additionally, 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of using 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide in lab experiments is its potential toxicity, as high doses of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide have been found to be toxic to cells.
将来の方向性
There are many potential future directions for the study of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide. One area of future research could be the development of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide analogs with improved potency and selectivity. Additionally, further studies could be conducted to better understand the mechanism of action of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide and its potential therapeutic applications. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide in humans.
合成法
2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide can be synthesized using a variety of methods, including the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 4-chlorophenyl-3-methyl-1-pyrazolin-5-one. This compound can then be reacted with 2-chloro-N-(propionyl)propanamide to form 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide.
科学的研究の応用
2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurodegenerative diseases. 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been shown to have anti-cancer properties by inducing cell death in cancer cells. 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques.
特性
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O/c1-10(15)14(20)17-9-13(19-8-2-7-18-19)11-3-5-12(16)6-4-11/h2-8,10,13H,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHUFYDYTSSYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=C(C=C1)Cl)N2C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
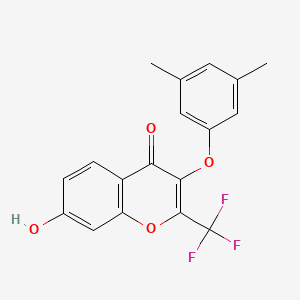
![3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2521853.png)
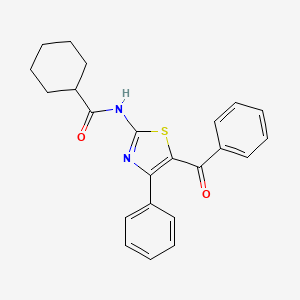
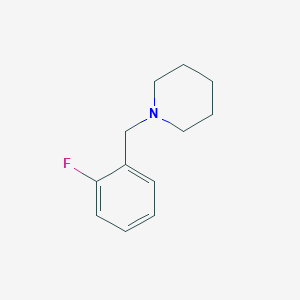
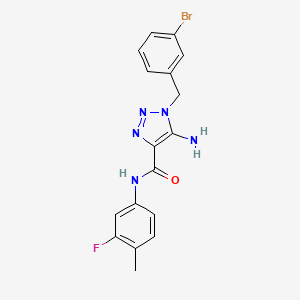
![2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzenol](/img/structure/B2521859.png)

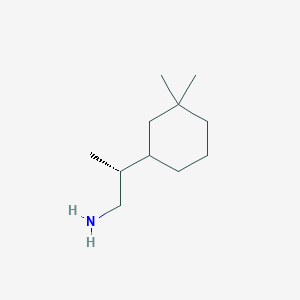

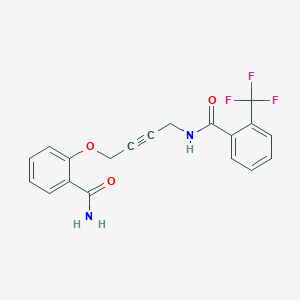
![8-(3-methoxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2521868.png)
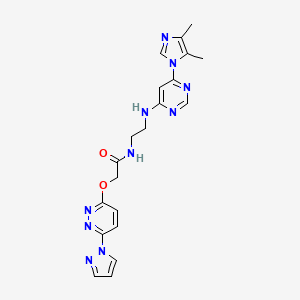
![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2521871.png)